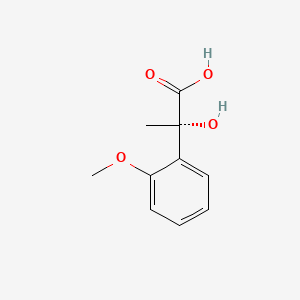

(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with a suitable chiral catalyst to induce asymmetric synthesis. The reaction typically proceeds through a series of steps, including condensation, reduction, and hydrolysis, to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of 2-methoxybenzoylformic acid or 2-methoxybenzoic acid.

Reduction: Formation of 2-methoxyphenylpropanol or 2-methoxyphenylpropanal.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or antioxidant properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and cardiovascular disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed as a precursor for the synthesis of polymers, resins, and other advanced materials.

Mecanismo De Acción

The mechanism of action of (2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxyhydrocinnamic acid: Similar structure but lacks the chiral center.

3-(2-Methoxyphenyl)propanoic acid: Similar backbone but different substitution pattern.

2-Methoxybenzoic acid: Similar aromatic ring but different functional groups.

Uniqueness

(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence its biological activity and interactions with molecular targets, making it distinct from other similar compounds.

Actividad Biológica

(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid, also known as (S)-2-(2-methoxyphenyl)propanoic acid, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H12O3

- Molecular Weight : 180.20 g/mol

- CAS Number : 11137716

The presence of the methoxy group and the hydroxyl group on the propanoic acid backbone contributes to its unique biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- PPAR Agonism : The compound has been identified as a potential agonist for peroxisome proliferator-activated receptors (PPARs), which play crucial roles in lipid metabolism and glucose homeostasis. PPAR agonists are known to improve insulin sensitivity and have been explored for the treatment of Type 2 diabetes .

- Antioxidant Activity : Studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cellular systems. This activity can be crucial for preventing various degenerative diseases.

- Anti-inflammatory Effects : Preliminary findings indicate that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Antidiabetic Properties

Recent studies have highlighted the antidiabetic effects of this compound. In a mouse model of high-fat diet-induced obesity, administration of this compound resulted in:

- Improved Glucose Tolerance : Mice treated with the compound showed significantly better glucose tolerance compared to controls.

- Enhanced Insulin Sensitivity : The compound improved insulin sensitivity markers in liver tissues, suggesting a beneficial role in metabolic syndrome management .

Anticancer Potential

Emerging evidence suggests that this compound may have anticancer properties:

- Inhibition of Tumor Growth : In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

- Mechanistic Insights : The anticancer effects may be mediated through apoptosis induction and cell cycle arrest mechanisms, although further studies are required to elucidate these pathways fully .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

- Bacterial Inhibition : Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting effective antibacterial properties .

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.039 |

Case Studies

-

Animal Studies on Metabolic Disorders :

A study conducted on mice indicated that administration of this compound led to a significant reduction in triglyceride levels and improved lipid profiles, suggesting potential applications in treating dyslipidemia associated with obesity . -

Clinical Observations :

In clinical settings, patients receiving treatments involving compounds similar to this compound reported improvements in metabolic parameters, including reduced fasting glucose levels and enhanced lipid metabolism markers.

Propiedades

IUPAC Name |

(2S)-2-hydroxy-2-(2-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-10(13,9(11)12)7-5-3-4-6-8(7)14-2/h3-6,13H,1-2H3,(H,11,12)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTDBNHQZPMBPR-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C1=CC=CC=C1OC)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.